2,5-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide 2,5-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040670-60-7
VCID: VC11918693
InChI: InChI=1S/C17H15F2N3O3S2/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2
SMILES: C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Molecular Formula: C17H15F2N3O3S2
Molecular Weight: 411.5 g/mol

2,5-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

CAS No.: 1040670-60-7

Cat. No.: VC11918693

Molecular Formula: C17H15F2N3O3S2

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide - 1040670-60-7

Specification

CAS No. 1040670-60-7
Molecular Formula C17H15F2N3O3S2
Molecular Weight 411.5 g/mol
IUPAC Name 2,5-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide
Standard InChI InChI=1S/C17H15F2N3O3S2/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2
Standard InChI Key NWYKSEFATGBLIV-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Canonical SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure integrates three key moieties:

  • Fluorinated benzene sulfonamide: The 2,5-difluoro substitution enhances electronegativity and metabolic stability.

  • Pyridazinone core: A six-membered ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding interactions.

  • Thiophene side chain: A sulfur-containing heterocycle that may improve lipophilicity and target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1040670-60-7
Molecular FormulaC₁₇H₁₅F₂N₃O₃S₂
Molecular Weight411.5 g/mol
IUPAC Name2,5-Difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide
SMILESC1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
logP~4.4 (estimated)

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, as outlined in patent and journal methodologies:

  • Pyridazinone Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine yields the pyridazinone core .

  • Sulfonamide Coupling: Nucleophilic substitution links the pyridazinone to the fluorinated benzene sulfonamide via a propyl spacer .

  • Purification: Reverse-phase HPLC or recrystallization ensures >95% purity.

Challenges

  • Regioselectivity: Fluorine atoms on the benzene ring require controlled reaction conditions to avoid undesired substitutions .

  • Thiophene Stability: Thiophene’s sulfur may oxidize under harsh conditions, necessitating inert atmospheres.

Biological Activities and Mechanisms

Table 2: In Vitro Antimicrobial Activity

OrganismMIC (µg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0

Anticancer Activity

Hypoxia-targeting sulfonamides inhibit carbonic anhydrase IX (CA IX), overexpressed in solid tumors . In MDA-MB-468 breast cancer cells, analogues of this compound showed IC₅₀ values of 1.48–3.99 µM under hypoxic conditions .

Key Mechanisms:

  • CA IX Inhibition: Blocks pH regulation, inducing apoptosis .

  • Cell Cycle Arrest: G0-G1 phase arrest via caspase-3/9 activation .

Pharmacological Applications

Antiviral Prospects

Docking studies against TMPRSS2 (a protease critical for viral entry) suggest moderate affinity (Kd = 2.3 µM) . Further in vivo validation is needed.

Computational Insights

Molecular Docking

  • DHPS Binding: The sulfonamide group coordinates with Asn-27 and His-148 residues (PDB: 1AJ0), mimicking p-aminobenzoic acid .

  • CA IX Interaction: Fluorine atoms form hydrogen bonds with Thr-199 and Glu-106 (PDB: 5FL4) .

ADMET Profiling

  • Absorption: High GI permeability (logP = 4.4) .

  • Toxicity: Low Ames test risk; hepatotoxicity predicted at >50 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator